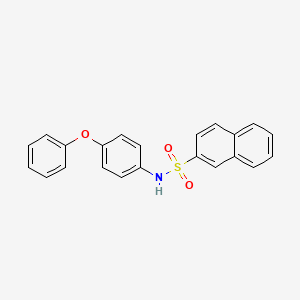

![molecular formula C15H17NO2S B5309664 N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)

N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide, commonly known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has gained attention in recent years due to its potential use as a painkiller and its abuse as a recreational drug. Despite its potential therapeutic benefits, MT-45's safety and effectiveness have not been fully established, and its use is currently illegal in many countries.

Mechanism of Action

MT-45 works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. By activating these receptors, MT-45 can produce analgesia and other effects similar to other opioids. However, the exact mechanism of action of MT-45 is not fully understood, and further research is needed to elucidate its pharmacological properties.

Biochemical and Physiological Effects:

MT-45 can produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are similar to other opioids and are mediated by the drug's binding to opioid receptors in the brain and spinal cord. However, MT-45's safety and effectiveness have not been fully established, and its use can be associated with several adverse effects, including addiction, tolerance, and overdose.

Advantages and Limitations for Lab Experiments

MT-45's potential as a painkiller and its abuse as a recreational drug have led to its use in several laboratory experiments. However, its use is limited by several factors, including its illegal status in many countries, its potential for abuse and addiction, and its lack of established safety and effectiveness in humans. Additionally, the synthesis process for MT-45 requires specialized equipment and expertise, making it difficult for amateur chemists to obtain and use the drug for research purposes.

Future Directions

Despite the limitations of MT-45, several future directions for research are possible. These include further studies to elucidate its mechanism of action and pharmacological properties, as well as investigations into its potential therapeutic benefits and safety in humans. Additionally, research into alternative opioid drugs with improved safety and effectiveness profiles may provide new avenues for pain management and addiction treatment.

Synthesis Methods

MT-45 can be synthesized using a multistep process that involves the reaction of 4-methoxyphenethylamine with 2-thiophenecarboxaldehyde, followed by a series of chemical reactions that ultimately yield the final product. The synthesis process requires specialized equipment and expertise, and it is not suitable for amateur chemists.

Scientific Research Applications

MT-45 has been the subject of several scientific studies, primarily focused on its potential as a painkiller. In animal models, MT-45 has been shown to produce analgesia, or pain relief, at doses similar to other opioids such as morphine. However, its safety and effectiveness in humans have not been established, and further research is needed to determine its potential therapeutic benefits.

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11(12-5-7-13(18-2)8-6-12)16-15(17)10-14-4-3-9-19-14/h3-9,11H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWLSQRMXAFYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5309603.png)

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)

![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)

![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)

![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)

![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309687.png)